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molecular formula Cl2HNO4S2 B3243679 Bis(chlorosulfonyl)amine CAS No. 15873-42-4

Bis(chlorosulfonyl)amine

Cat. No. B3243679
M. Wt: 214.1 g/mol
InChI Key: PVMUVDSEICYOMA-UHFFFAOYSA-N
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Patent
US09352966B2

Procedure details

The reaction of sulphamic acid with chlorosulphonic acid and thionyl chloride gives HN(SO2Cl)2. This reaction also provides by-products including sulphur dioxide, sulphuric acid and hydrochloric acid. Sulphur dioxide is generated from the reaction of thionyl chloride with sulphamic acid. Thus generation of sulphur dioxide indicates continuation of the reaction. Thus the heating is continued until generation of sulphur dioxide is ceased.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[NH2:2].[Cl:6][S:7]([OH:10])(=O)=[O:8].S(Cl)([Cl:13])=O>>[NH:2]([S:1]([Cl:13])(=[O:5])=[O:3])[S:7]([Cl:6])(=[O:10])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(S(=O)(=O)Cl)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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